molecular formula C10H4Cl4 B075306 1,2,3,4-Tetrachloronaphthalene CAS No. 1335-88-2

1,2,3,4-Tetrachloronaphthalene

Cat. No. B075306
CAS RN: 1335-88-2
M. Wt: 265.9 g/mol
InChI Key: NAQWICRLNQSPPW-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrachloronaphthalene (TCN) is a synthetic organic compound that belongs to the class of polychlorinated naphthalenes. It is a persistent environmental pollutant that can be found in various industrial and commercial products. TCN has been extensively studied for its potential toxicity and environmental impact.

Scientific Research Applications

Environmental Impact and Degradation

1,2,3,4-Tetrachloronaphthalene (1,2,3,4-TeCN) is a type of Persistent Organic Pollutant (POP), specifically classified as a polychlorinated naphthalene (PCN). A study focusing on the degradation of 1,2,3,4-TeCN highlights its degradation over Fe–Al composite oxides, shedding light on its environmental impact and potential pathways for environmental remediation. This research demonstrates that 1,2,3,4-TeCN undergoes successive hydrodechlorination reactions, and the results offer insights into the preferential occurrence of these reactions at specific positions on the aromatic ring (Liu et al., 2017).

Biodegradation by Microorganisms

Dehalococcoides ethenogenes strain 195, a microorganism with diverse dehalogenation abilities, has been shown to effectively dechlorinate 1,2,3,4-TeCN. This organism converts 1,2,3,4-TeCN primarily into an unidentified dichloronaphthalene congener, indicating its potential for bioremediation of environments contaminated with chlorinated aromatic pollutants like 1,2,3,4-TeCN (Fennell et al., 2004).

Spatial Distribution in the Environment

Research has also been conducted on the spatial distribution of 1,2,3,4-TeCN in the environment. A study on the distribution of PCNs, including tetrachloronaphthalenes like 1,2,3,4-TeCN, over the Great Lakes area revealed their varying levels in different parts of the lakes. This work is significant for understanding the environmental spread and impact of PCNs (Helm et al., 2003).

properties

IUPAC Name

1,2,3,4-tetrachloronaphthalene
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InChI

InChI=1S/C10H4Cl4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H
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InChI Key

NAQWICRLNQSPPW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=C2Cl)Cl)Cl)Cl
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Molecular Formula

C10H4Cl4
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DSSTOX Substance ID

DTXSID5026095
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Molecular Weight

265.9 g/mol
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Physical Description

1,2,3,4-tetrachloronaphthalene is a light-brown crystalline solid. (NTP, 1992), Light-brown solid; [CAMEO], COLOURLESS-TO-PALE-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow solid with an aromatic odor.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Boiling Point

312-360 °C, 599-680 °F
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Flash Point

210 °C o.c., 410 °F (open cup), (oc) 410 °F
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Solubility

less than 1 mg/mL at 63.5 °F (NTP, 1992), In water, 0.00426 mg/l @ 25 °C, Solubility in water: none, Insoluble
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Density

1.6 g/cm³, 1.59-1.65
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Vapor Density

Relative vapor density (air = 1): 9.2
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Vapor Pressure

0.0000029 [mmHg], 2.9X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C:, <1 mmHg
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Product Name

1,2,3,4-Tetrachloronaphthalene

CAS RN

20020-02-4, 1335-88-2
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Melting Point

360 °F (NTP, 1992), 199 °C, 182 °C, 360 °F
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4 3571
Record name 1,2,3,4-TETRACHLORONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4283
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4 3571
Record name TETRACHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1387
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4 3571
Record name TETRACHLORONAPHTHALENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/238
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4 3571
Record name Tetrachloronaphthalene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0600.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrachloronaphthalene
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1,2,3,4-Tetrachloronaphthalene
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Reactant of Route 4
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Reactant of Route 5
1,2,3,4-Tetrachloronaphthalene
Reactant of Route 6
1,2,3,4-Tetrachloronaphthalene

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